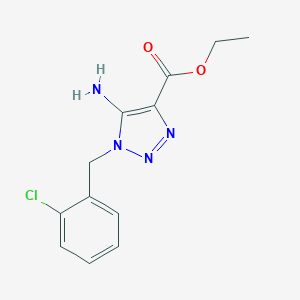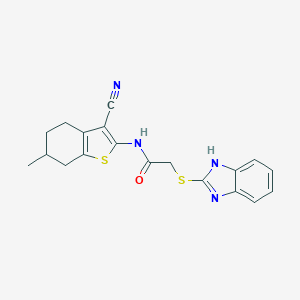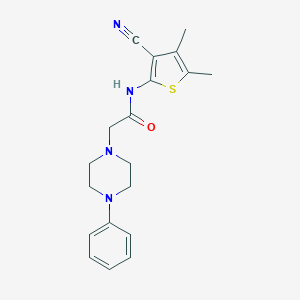
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is an organic compound with the molecular formula C15H15ClN2O It is a derivative of urea, featuring a chlorinated methylphenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methyl-1-phenylurea. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the urea derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 1-(3-Chloro-4-methylphenyl)-3-methyl-urea
- 4-Chloro-3-methylphenol
Uniqueness
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-8-9-12(10-14(11)16)17-15(19)18(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBMFFDXJDWQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)

![1-({4-allyl-5-[3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B496941.png)
![ethyl 1-phenyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B496942.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)

![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![3-(2-chlorobenzyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496949.png)
![11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B496951.png)
![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B496961.png)

